N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. The structure of this compound consists of a fused pyrazole and pyrimidine ring system, which provides a rigid and planar framework .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been studied for their significant impact in medicinal chemistry .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known for their significant photophysical properties , which might suggest a potential interaction with light-sensitive targets.
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have shown potential as antitumor scaffolds , suggesting possible cytotoxic effects.
Future Directions
Preparation Methods
The synthesis of N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-phenyl-5-propylpyrazole with a suitable electrophile, such as N-halosuccinimides, can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative . Industrial production methods may involve the use of microwave-assisted protocols to enhance reaction efficiency and yield .
Chemical Reactions Analysis
N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-halosuccinimides for halogenation, and palladium-catalyzed reactions for cyanation . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation can lead to the formation of halide derivatives, while cyanation can produce cyano derivatives .
Scientific Research Applications
In chemistry, it serves as a valuable scaffold for the development of new compounds with enhanced biological activities . In biology, it has shown promise as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation . In medicine, it is being explored for its potential as a therapeutic agent for various diseases . Additionally, its unique photophysical properties make it useful in material science for the development of fluorescent probes and sensors .
Comparison with Similar Compounds
N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family. Some of these similar compounds include 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one . These compounds share a similar fused-ring structure but differ in their substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct biological and photophysical properties .
Properties
IUPAC Name |
N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-3-5-9-13-21-19-14-17(10-4-2)23-20-18(15-22-24(19)20)16-11-7-6-8-12-16/h6-8,11-12,14-15,21H,3-5,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULHQJHHVGIMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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